(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a naphthylmethyl group, and a propanoic acid backbone. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amine functionality.
Naphthylmethyl Group Introduction: The naphthylmethyl group is attached to the propanoic acid backbone through a series of coupling reactions.
Final Assembly: The protected amino acid is then coupled with other components to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylmethyl group.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthylmethyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Deprotected amino acids ready for further reactions.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Biology
Bioconjugation: Used in the preparation of bioconjugates for research purposes.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during synthesis and can be removed under basic conditions to reveal the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(phenylmethyl)propanoic acid: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid: Another similar compound with a benzyl group.
Uniqueness
The presence of the naphthylmethyl group in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid provides unique steric and electronic properties that can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C29H25NO4 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C29H25NO4/c31-28(32)21(16-20-10-7-9-19-8-1-2-11-22(19)20)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m1/s1 |
InChI Key |
RAPMNQVPJSSLIN-OAQYLSRUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.